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Compound of Interest

Compound Name: MTTC

Cat. No.: B1662990 Get Quote

Technical Support Center: MTT Assay
This guide provides troubleshooting advice and answers to frequently asked questions to help

researchers, scientists, and drug development professionals reduce background noise and

improve the reliability of their MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assays.

Troubleshooting Guide: High Background Noise
High background absorbance in wells without cells, or in negative control wells, can obscure

results and lead to inaccurate conclusions. The following Q&A guide addresses the most

common causes and provides direct solutions.

Question 1: My "medium only" blank wells have high absorbance readings. What is the cause?

Answer: High background in cell-free wells is typically caused by issues with the culture

medium or the MTT reagent itself.

Microbial Contamination: Bacteria or yeast in your culture medium or reagents can reduce

the MTT reagent, leading to a false-positive signal.[1][2][3][4] Visually inspect the medium for

turbidity and check cultures under a microscope for contamination.[5]

Solution: Always use fresh, sterile medium and reagents.[2] Practice strict aseptic

techniques during all steps of the experiment.[1]
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Medium Components: Phenol red, a common pH indicator in culture media, can absorb light

in the same range as formazan, artificially inflating absorbance readings.[6][7] Components

like serum or reducing agents (e.g., ascorbic acid, retinol) can also directly reduce MTT.[2][8]

[9][10][11]

Solution: Use phenol red-free medium during the MTT incubation step.[2][3] Alternatively,

subtract the background absorbance from a "medium only" control well from all other

readings. It is highly recommended to use a serum-free medium during the 2-4 hour MTT

incubation to prevent interference from serum components.[2][12]

MTT Reagent Degradation: The MTT reagent is light-sensitive and can degrade if not stored

or handled properly. Exposure to light or moisture can lead to spontaneous reduction,

increasing background absorbance.[8]

Solution: Store MTT powder protected from light and moisture. Prepare the MTT solution

fresh in sterile PBS or serum-free medium, filter-sterilize it, and protect it from light during

storage and use.[8][13][14] Discard the reagent if it appears blue-green.[1]

Question 2: Why is the background high even in my untreated cell (vehicle control) wells?

Answer: If your cell-free blanks are normal but your negative controls show unexpectedly high

absorbance, the issue may relate to the experimental conditions or cell health.

Overly High Cell Density: Seeding too many cells per well can lead to nutrient depletion and

altered metabolic states, which can affect MTT reduction and background.

Solution: Optimize the cell seeding density for your specific cell line. The goal is to have

cells in the logarithmic growth phase during the assay. A density that yields an absorbance

value between 0.75 and 1.25 for untreated controls is often recommended.[1]

Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved,

they can cause light scattering and artificially increase the absorbance reading.[2][15] This

can also lead to high variability between replicate wells.

Solution: Ensure you are using a sufficient volume of an appropriate solubilization solvent

like DMSO, acidified isopropanol, or an SDS solution. After adding the solvent, place the
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plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[2] You

can confirm dissolution by checking the wells under a microscope.

Question 3: My test compound seems to increase the signal in wells without any cells. How do I

handle this?

Answer: Some test compounds, particularly antioxidants like flavonoids and polyphenols, can

directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[2][10]

This chemical interference leads to false-positive results, suggesting higher viability than is

real.

Solution: Always run a "compound only" control. This includes the culture medium, MTT

reagent, and your test compound at the highest concentration, but no cells.[2] If you observe

a color change, it indicates direct interference. To mitigate this, you can try washing the cells

with PBS after the treatment period and before adding the MTT reagent to remove residual

compound.[2] If interference persists, an alternative viability assay that is less susceptible to

reducing compounds, such as the Sulforhodamine B (SRB) assay, should be considered.[2]

Frequently Asked Questions (FAQs)
What is the optimal wavelength for reading an MTT assay? The peak absorbance of

dissolved formazan is between 550 and 600 nm. A wavelength of 570 nm is most commonly

used.[16] It is also recommended to use a reference wavelength of 630 nm or higher to

subtract background absorbance caused by cell debris and other non-specific signals.[16]

How long should I incubate the cells with MTT? The typical incubation time is 2 to 4 hours.[8]

This should be optimized for your cell line, as shorter times may not produce enough signal,

while longer times can lead to toxicity from the MTT reagent itself.[8]

Should I remove the medium containing MTT before adding the solubilization solvent? This

depends on the cell type.

For adherent cells: Yes, you can carefully aspirate the MTT-containing medium before

adding the solvent. This helps reduce background. Be careful not to disturb the formazan

crystals or the attached cells.[2]
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For suspension cells: No, it is generally not recommended to remove the medium, as you

will likely aspirate the cells and formazan crystals. Instead, add the solubilization solvent

directly to the well.[17] For suspension cells, it's common to first centrifuge the plate to

pellet the cells before carefully removing the supernatant.[14]

My formazan crystals are difficult to dissolve. What can I do? Ensure you are using an

effective solvent like pure, anhydrous DMSO or a 10% SDS solution in 0.01 M HCl. Increase

the mixing time on an orbital shaker or gently pipette the solution up and down to aid

dissolution, avoiding bubbles.[18] Warming the solvent slightly (to 37°C) can also help.[17]

Data Presentation: Assay Optimization Parameters
Optimizing the following parameters is critical for achieving a robust assay with a low signal-to-

noise ratio. The values below are common starting points.

Parameter Recommended Range Key Consideration

Cell Seeding Density 1,000 - 100,000 cells/well

Must be optimized for each cell

line to ensure cells are in

logarithmic growth.

MTT Concentration 0.5 mg/mL (final)
Higher concentrations can be

toxic to cells.

MTT Incubation Time 2 - 4 hours

Must be sufficient for formazan

development without causing

toxicity.[8]

Absorbance Wavelength 570 nm (or 590 nm)
Primary wavelength for

measuring formazan.

Reference Wavelength 630 nm
Used to correct for background

absorbance.

Experimental Protocols
This protocol provides a general guideline. Optimization is recommended for each specific cell

line and experimental condition.
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Reagent Preparation

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline

(PBS) at pH 7.4.[8][13]

Vortex or sonicate to ensure it is fully dissolved.[14]

Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[8]

[13]

Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[13]

Protocol for Adherent Cells

Cell Seeding: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density

and culture until they adhere and reach the desired confluency (typically 12-24 hours).

Cell Treatment: Remove the culture medium and add fresh medium containing the test

compound or vehicle control. Incubate for the desired treatment period.

MTT Incubation: Carefully aspirate the treatment medium. Add 50 µL of serum-free medium

and 50 µL of MTT solution to each well.[13]

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan

crystals.

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.

Mixing: Wrap the plate in aluminum foil and place it on an orbital shaker for 10-15 minutes to

fully dissolve the crystals.

Absorbance Reading: Within 1 hour of adding the solvent, measure the absorbance at 570

nm with a reference wavelength of 630 nm using a microplate reader.

Protocol for Suspension Cells
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Cell Seeding & Treatment: Seed cells in a 96-well plate (U or V-bottom is often preferred)

and add the test compound. Incubate for the desired period.

MTT Incubation: Add MTT solution directly to each well (typically 10-20 µL of 5 mg/mL stock

per 100 µL of culture volume). Gently mix and incubate for 2-4 hours at 37°C.

Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan

crystals.

Formazan Solubilization: Carefully aspirate most of the supernatant without disturbing the

pellet. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well.

Mixing: Gently resuspend the pellet by pipetting up and down to ensure the formazan is

completely dissolved.

Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of

630 nm.

Visualizations
MTT Assay Workflow
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Caption: A generalized workflow of the MTT cell viability assay.
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Cellular Mechanism of MTT Reduction
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Caption: The enzymatic reduction of MTT to formazan in viable cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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